molecular formula C11H21N3O3 B1519553 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate CAS No. 1240562-52-0

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate

Cat. No. B1519553
CAS RN: 1240562-52-0
M. Wt: 243.3 g/mol
InChI Key: COLDONLECKSATR-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]carbamate” is a chemical compound with the CAS Number: 1240562-52-0 . It has a molecular weight of 243.31 . The IUPAC name for this compound is "tert-butyl 1-[(Z)-amino(hydroxyimino)methyl]cyclopentylcarbamate" . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during chemical reactions, allowing for further synthetic transformations without affecting the amine functionality.

Generation of t-Boc–N=O for Diels-Alder Reactions

The compound serves as a precursor for generating t-Boc–N=O , which acts as a dienophile in Diels-Alder reactions . This application is significant in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Synthesis of Tetrasubstituted Pyrroles

It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocycles in medicinal chemistry, and their functionalization opens up possibilities for creating diverse bioactive compounds.

Synthesis of Isoxazolidines

This compound is also employed in the synthesis of isoxazolidines . Isoxazolidines are valuable intermediates in organic synthesis and have applications in the development of antiviral and antibacterial agents.

Synthesis of 5-Substituted Thiazolidin-2-ones

tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]carbamate: is used in the reaction of xanthates and tert-butyl N-allylcarbamates to synthesize 5-substituted thiazolidin-2-ones . Thiazolidin-2-ones are a class of compounds with various pharmacological activities, including antidiabetic, anti-inflammatory, and anticancer properties.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-10(2,3)17-9(15)13-11(8(12)14-16)6-4-5-7-11/h16H,4-7H2,1-3H3,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLDONLECKSATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCC1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate
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tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate

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